molecular formula C15H14F3NO3 B2918061 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide CAS No. 1396806-22-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2918061
CAS No.: 1396806-22-6
M. Wt: 313.276
InChI Key: UOXSCFDSJLSHCF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure integrates a furan-2-yl heterocycle attached via a hydroxypropyl linker to a 3-(trifluoromethyl)benzamide core . The furan ring, a five-membered aromatic heterocycle, can enhance metabolic stability and contribute to binding affinity through potential hydrogen bonding and π-stacking interactions within biological targets . The trifluoromethyl group attached to the benzene ring is a key pharmacophore known to increase lipophilicity, which can improve cell membrane permeability and overall metabolic stability by reducing susceptibility to oxidative degradation . This combination of features makes this chemical entity a valuable scaffold for constructing novel biologically active molecules. The defined chemical architecture of this compound, particularly the hydroxypropyl spacer, provides conformational flexibility, allowing for optimized interactions with enzyme active sites . This compound is suited for use as a key intermediate in synthetic campaigns or as a building block for the development of potential inhibitors and probes in pharmacological research. Researchers can leverage its well-defined structure for precise chemical modifications in projects aimed at optimizing pharmacokinetic properties and target engagement . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-14(21,12-6-3-7-22-12)9-19-13(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,21H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXSCFDSJLSHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxypropyl moiety.

    Attachment of the Trifluoromethylbenzamide: The final step involves the coupling of the furan derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides and furan derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) Trifluoromethyl Position on Benzamide
  • Target Compound : The trifluoromethyl group is at the 3-position of the benzamide ring. This placement creates a distinct electronic environment, enhancing electron-withdrawing effects that may stabilize the amide bond or influence receptor binding .
  • N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-(trifluoromethyl)benzamide (CAS 1795298-53-1): The trifluoromethyl group is at the 2-position.
  • Fluopyram (CAS 658066–35–4): Features a 2-(trifluoromethyl)benzamide group linked to a pyridine ring.
b) Side Chain Modifications
  • Target Compound : The 2-hydroxypropyl group with a furan-2-yl substituent provides a chiral center and opportunities for hydrogen bonding. The furan ring may engage in hydrophobic interactions or π-π stacking .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Contains a methoxyisopropyl group on the aniline ring instead of furan. The ether linkage may increase hydrophobicity, while the lack of a hydroxy group could reduce hydrogen-bonding capacity .
b) Metabolic and Pharmacokinetic Properties
  • N-{6-[4-(tert-butyl)phenoxy]-3-pyridinyl}-4-(trifluoromethyl)benzamide: Identified as a differential metabolite in Moyamoya disease. The tert-butylphenoxy group increases lipophilicity, whereas the target compound’s furan and hydroxy groups may enhance aqueous solubility and reduce plasma protein binding .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a furan ring and a trifluoromethyl group, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C16H16F3N1O3
  • IUPAC Name : N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide

Its structural components include:

  • A furan ring , which is known for its reactivity and biological activity.
  • A trifluoromethyl group , which can enhance lipophilicity and metabolic stability.
  • A hydroxypropyl moiety , which may improve solubility and bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide exhibit various biological activities, including:

  • Anticancer Activity :
    • Compounds containing furan rings have been shown to possess anticancer properties. For instance, derivatives of furan have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values often in the low micromolar range .
  • Antimicrobial Properties :
    • The presence of the furan moiety in compounds has been linked to antibacterial and antifungal activities. Some studies report that similar compounds can inhibit the growth of pathogenic bacteria and fungi .
  • Enzyme Inhibition :
    • Certain furan derivatives act as inhibitors of key enzymes involved in disease processes. For instance, research has highlighted the potential of furan-containing compounds as inhibitors of SARS-CoV-2 main protease (Mpro), with some exhibiting IC50 values below 10 μM .

The biological activity of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide may involve several mechanisms:

  • Interaction with Biological Macromolecules : The furan ring can interact with proteins and nucleic acids, potentially altering their function.
  • Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes, leading to effective inhibition.
  • Induction of Apoptosis : Some studies suggest that furan derivatives can trigger apoptosis in cancer cells through various signaling pathways.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of related compounds. Below are summarized findings from relevant research:

StudyCompoundActivityIC50 Value
F8–B22Inhibitor of SARS-CoV-2 Mpro1.55 μM
Various Furan DerivativesAnticancer (MCF7)3.79 μM
Furan-based CompoundsAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(trifluoromethyl)benzamide?

  • Methodology : Use a multi-step approach involving (1) amide bond formation between 3-(trifluoromethyl)benzoic acid and 2-(furan-2-yl)-2-hydroxypropylamine, activated via carbodiimide coupling agents (e.g., EDC/HOBt). (2) Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). (3) Confirm stereochemistry of the hydroxypropyl group via chiral HPLC or X-ray crystallography .
  • Critical Parameters : Monitor reaction pH (<7) to avoid hydrolysis of the trifluoromethyl group. Use anhydrous conditions to preserve furan ring stability .

Q. How to characterize the compound’s structure and purity?

  • Analytical Tools :

  • NMR (¹H, ¹³C, 19F) to confirm substitution patterns and trifluoromethyl presence.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode).
  • X-ray crystallography (via Mercury CSD 2.0) for 3D conformation and hydrogen-bonding networks .
    • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity >95% for biological assays .

Q. What preliminary biological assays are suitable for evaluating activity?

  • Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include controls for cytotoxicity (e.g., cisplatin).
  • Mechanistic Insight : Assess inhibition of platelet aggregation (via turbidimetric assays) or viral replication (e.g., influenza A in MDCK cells) based on structural analogs in related patents .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assays?

  • Case Example : If IC50 values vary between enzymatic (e.g., proteasome inhibition) and cellular assays (e.g., cytotoxicity):

Verify compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS.

Test metabolite activity (e.g., hydroxylated derivatives) using liver microsomes.

Use isothermal titration calorimetry (ITC) to confirm target binding specificity .

  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of inter-assay variability .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Approach :

Perform molecular docking (AutoDock Vina) to model interactions with targets like GABA receptors or viral proteases .

Use QSAR models (e.g., CoMFA) to correlate substituent effects (e.g., furan vs. thiophene) with activity .

Validate predictions with synthetic analogs (e.g., replacing trifluoromethyl with cyano groups) .

  • Software : Mercury CSD for crystallographic data mining; Schrödinger Suite for dynamics simulations .

Q. How to design experiments to study metabolic stability and degradation pathways?

  • In Vitro Systems :

  • Liver microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at the furan ring).
  • CYP450 inhibition assays to assess drug-drug interaction risks .
    • Analytical Workflow :

UPLC-QTOF-MS for metabolite profiling.

Compare fragmentation patterns with reference standards (e.g., N-oxide derivatives) .

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